Guanidine, 3-cyano-1,1-dibutyl-

説明

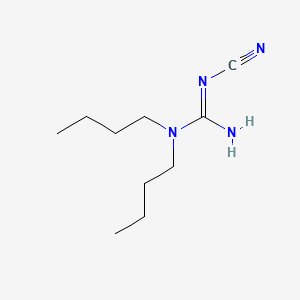

Guanidine, 3-cyano-1,1-dibutyl- is a derivative of guanidine, a compound known for its high basicity and ability to form hydrogen bonds

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. For guanidine, 3-cyano-1,1-dibutyl-, one common method involves the use of cyanamides that react with derivatized amines under specific conditions . Another approach includes the use of thiourea derivatives as guanidylating agents, often in the presence of coupling reagents or metal catalysts .

Industrial Production Methods

Industrial production of guanidine derivatives often relies on scalable methods such as the catalytic guanylation reaction of amines with carbodiimides or tandem catalytic guanylation/cyclization reactions . These methods are favored for their efficiency and ability to produce high yields under controlled conditions.

化学反応の分析

Types of Reactions

Guanidine, 3-cyano-1,1-dibutyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine derivative into its corresponding oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions . The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .

科学的研究の応用

Medicinal Chemistry

Guanidine derivatives are known for their biological activities, including antimicrobial and anticancer properties. Specifically, 3-cyano-1,1-dibutylguanidine has been studied for its potential as a therapeutic agent.

- Anticancer Activity : Research indicates that guanidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-cyano-1,1-dibutyl have shown activity against P-388 and A-549 cancer cells, suggesting potential in cancer treatment .

- Antimicrobial Properties : Guanidine compounds have also been recognized for their effectiveness against a range of pathogens. For example, Eulicin 15, a guanidine derivative, demonstrates potent activity against both Gram-positive and Gram-negative bacteria .

Polymer Chemistry

Guanidine compounds serve as catalysts in the synthesis of polysulfide polymers. The unique structure of 3-cyano-1,1-dibutylguanidine allows it to function effectively in various polymerization processes.

- Polysulfide Production : The compound is utilized in processes that involve thermal or catalytic methods to produce polysulfide polymers. These materials are significant in applications such as sealants and adhesives .

Chemical Synthesis

The compound acts as a guanidinylating reagent in organic synthesis, facilitating the formation of N-protected guanidine derivatives.

- Multicomponent Reactions : Research highlights the role of guanidine and its salts in multicomponent reactions (MCRs), which are valuable for synthesizing complex molecules efficiently . The ability of 3-cyano-1,1-dibutylguanidine to participate in these reactions makes it a valuable tool in synthetic organic chemistry.

Case Study 1: Anticancer Research

A study explored the anticancer properties of various guanidine derivatives, including 3-cyano-1,1-dibutylguanidine. The results indicated significant cytotoxicity against specific cancer cell lines with IC50 values suggesting effectiveness at low concentrations .

Case Study 2: Polymer Applications

In another investigation, the use of guanidine-based catalysts for synthesizing polysulfide polymers demonstrated enhanced efficiency and yield compared to traditional methods. The study emphasized the importance of optimizing reaction conditions to maximize polymer quality .

作用機序

The mechanism of action of guanidine, 3-cyano-1,1-dibutyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a strong base, facilitating various biochemical reactions by donating or accepting protons . It also forms stable complexes with metal ions, which can influence its activity in catalytic processes .

類似化合物との比較

Similar Compounds

Similar compounds to guanidine, 3-cyano-1,1-dibutyl- include other guanidine derivatives such as:

- N,N’-disubstituted guanidines

- N-phthaloylguanidines

- S-methylisothioureas

Uniqueness

What sets guanidine, 3-cyano-1,1-dibutyl- apart from these similar compounds is its specific structural features, such as the presence of the cyano group and the dibutyl substitution.

生物活性

Guanidine, 3-cyano-1,1-dibutyl- is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Guanidine derivatives are characterized by their guanidine functional group, which imparts unique chemical and biological properties. The synthesis of guanidine compounds often involves various reactions such as oxidation, reduction, and substitution. For instance, guanidine can be synthesized through condensation reactions involving urea and aldehydes or β-ketoesters, leading to a variety of biologically active derivatives .

The biological activity of guanidine derivatives like 3-cyano-1,1-dibutyl- is primarily attributed to their ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules. This facilitates their interaction with proteins and nucleic acids, making them potential candidates for drug development targeting various diseases .

Biological Activities

Guanidine derivatives exhibit a wide range of biological activities:

- Antidiabetic Agents : Some guanidine compounds have been identified as inhibitors of the Na+/H+ exchanger, which plays a role in glucose homeostasis .

- Anticancer Activity : Certain derivatives have shown cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating potent activity against KB cell lines and other cancer types .

- Antimicrobial Properties : Guanidine compounds have demonstrated effectiveness against pathogens such as Plasmodium falciparum, indicating potential use in treating malaria .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of various guanidine derivatives on KB cell lines. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 0.85 to 0.92 μM. This highlights the potential of guanidine derivatives in cancer therapy .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of guanidine derivatives against Plasmodium falciparum. The compound demonstrated an IC50 value of 0.23 μM, suggesting its potential as an antimalarial agent .

Summary of Biological Activities

特性

IUPAC Name |

1,1-dibutyl-2-cyanoguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4/c1-3-5-7-14(8-6-4-2)10(12)13-9-11/h3-8H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTMXLGLZSRPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=NC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40242144 | |

| Record name | Guanidine, 3-cyano-1,1-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40242144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96146-78-0 | |

| Record name | Guanidine, 3-cyano-1,1-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096146780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, 3-cyano-1,1-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40242144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。